molecular formula C9H17NO B1425967 4-(Oxolan-2-yl)piperidine CAS No. 1314966-66-9

4-(Oxolan-2-yl)piperidine

Cat. No. B1425967
CAS RN: 1314966-66-9
M. Wt: 155.24 g/mol
InChI Key: MDZMCSFGQPLQBP-UHFFFAOYSA-N
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Description

4-(Oxolan-2-yl)piperidine, also known as 2-Oxopiperidine-4-Ylmorpholine or Oxapiperidine, is an organic compound that belongs to the class of piperidines. It has a molecular weight of 155.24 g/mol and a molecular formula of C9H17NO .


Synthesis Analysis

While specific synthesis methods for 4-(Oxolan-2-yl)piperidine were not found in the search results, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Molecular Structure Analysis

The IUPAC name for 4-(Oxolan-2-yl)piperidine is 4-tetrahydro-2-furanylpiperidine . The InChI code is 1S/C9H17NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h8-10H,1-7H2 .


Physical And Chemical Properties Analysis

4-(Oxolan-2-yl)piperidine is a liquid at room temperature .

Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives have been utilized in different ways as anticancer agents . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor . Moreover, piperidine-embedded anticancer agents have shown particularly good activity on androgen-refractory cancer cell lines (ARPC) .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . While specific applications of “4-(Oxolan-2-yl)piperidine” in antiviral research are not mentioned in the search results, it’s plausible that its unique structure could be leveraged in this field.

Antimalarial Applications

Piperidine derivatives have been used in the development of antimalarial drugs . The unique structure of “4-(Oxolan-2-yl)piperidine” could potentially be exploited in the synthesis of new antimalarial compounds.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . The “4-(Oxolan-2-yl)piperidine” could potentially be used in the development of new antimicrobial and antifungal drugs.

Antihypertensive Applications

Piperidine derivatives have been used as antihypertensive agents . The unique structure of “4-(Oxolan-2-yl)piperidine” could potentially be beneficial in the development of new antihypertensive drugs.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . The “4-(Oxolan-2-yl)piperidine” could potentially be used in the development of new analgesic and anti-inflammatory drugs.

Anti-Alzheimer Applications

Piperidine derivatives have been used in the development of drugs for Alzheimer’s disease . The unique structure of “4-(Oxolan-2-yl)piperidine” could potentially be beneficial in the development of new drugs for Alzheimer’s disease.

Mechanism of Action

While the specific mechanism of action for 4-(Oxolan-2-yl)piperidine was not found, piperidine derivatives have shown anticancer potential. They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the therapeutic potential of 4-(Oxolan-2-yl)piperidine and other piperidine derivatives.

properties

IUPAC Name

4-(oxolan-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZMCSFGQPLQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297783
Record name 4-(Tetrahydro-2-furanyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxolan-2-yl)piperidine

CAS RN

1314966-66-9
Record name 4-(Tetrahydro-2-furanyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314966-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Tetrahydro-2-furanyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxolan-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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